3-(Furan-2-YL)-N-hydroxy-N-(4-iodophenyl)prop-2-enamide
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Overview
Description
3-(Furan-2-YL)-N-hydroxy-N-(4-iodophenyl)prop-2-enamide is an organic compound that features a furan ring, an iodine-substituted phenyl group, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-YL)-N-hydroxy-N-(4-iodophenyl)prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via electrophilic aromatic substitution using iodine and a suitable catalyst.
Formation of the Hydroxylamine Moiety: The hydroxylamine group can be introduced through the reaction of a nitroso compound with a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-YL)-N-hydroxy-N-(4-iodophenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitroso group can be reduced to form hydroxylamines.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Hydroxylamines and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Furan-2-YL)-N-hydroxy-N-(4-iodophenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Furan-2-YL)-N-hydroxy-N-(4-iodophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Furan-2-YL)-N-hydroxy-N-(4-bromophenyl)prop-2-enamide
- 3-(Furan-2-YL)-N-hydroxy-N-(4-chlorophenyl)prop-2-enamide
- 3-(Furan-2-YL)-N-hydroxy-N-(4-fluorophenyl)prop-2-enamide
Uniqueness
3-(Furan-2-YL)-N-hydroxy-N-(4-iodophenyl)prop-2-enamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The iodine atom can also be used as a handle for further functionalization, making this compound a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
110606-23-0 |
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Molecular Formula |
C13H10INO3 |
Molecular Weight |
355.13 g/mol |
IUPAC Name |
3-(furan-2-yl)-N-hydroxy-N-(4-iodophenyl)prop-2-enamide |
InChI |
InChI=1S/C13H10INO3/c14-10-3-5-11(6-4-10)15(17)13(16)8-7-12-2-1-9-18-12/h1-9,17H |
InChI Key |
QEAYKUHFLBFNHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)N(C2=CC=C(C=C2)I)O |
Origin of Product |
United States |
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